(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane core, which includes both oxygen and nitrogen atoms in its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The spirocyclic core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spirocyclic amine derivative, while oxidation can lead to the formation of spirocyclic ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic core can interact with biological targets, potentially disrupting cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic structures but different functional groups.
1,3-Dioxane and 1,3-Dithiane Spiranes: Compounds with oxygen or sulfur atoms in the ring system, exhibiting similar stereochemistry and reactivity.
Uniqueness
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is unique due to its specific combination of a spirocyclic core with both oxygen and nitrogen atoms and a methanesulfonate group
Eigenschaften
Molekularformel |
C11H21NO4S |
---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO4S/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
FICVKFVHYUTGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.